molecular formula C12H17NO2 B2370335 3-Dimethylaminomethyl-4-ethoxy-benzaldehyde CAS No. 883549-69-7

3-Dimethylaminomethyl-4-ethoxy-benzaldehyde

Cat. No.: B2370335
CAS No.: 883549-69-7
M. Wt: 207.273
InChI Key: HDDOOOGDGTZSAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylaminomethyl-4-ethoxy-benzaldehyde typically involves the reaction of 4-ethoxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Dimethylaminomethyl-4-ethoxy-benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Dimethylaminomethyl-4-ethoxy-benzaldehyde is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological pathways.

    Biological Research: It is used in studies involving enzyme interactions and protein modifications.

    Industrial Applications: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Dimethylaminomethyl-4-ethoxy-benzaldehyde involves its interaction with various molecular targets. The dimethylaminomethyl group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to modifications of proteins and enzymes, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxybenzaldehyde: Lacks the dimethylaminomethyl group, making it less reactive in nucleophilic substitution reactions.

    3-Dimethylaminomethyl-benzaldehyde: Lacks the ethoxy group, affecting its solubility and reactivity.

    4-Dimethylaminomethyl-3-ethoxy-benzaldehyde: Positional isomer with different reactivity and properties.

Uniqueness

3-Dimethylaminomethyl-4-ethoxy-benzaldehyde is unique due to the presence of both the dimethylaminomethyl and ethoxy groups. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

3-[(dimethylamino)methyl]-4-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-15-12-6-5-10(9-14)7-11(12)8-13(2)3/h5-7,9H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDOOOGDGTZSAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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